molecular formula C15H21N3O3 B13375157 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine

Cat. No.: B13375157
M. Wt: 291.35 g/mol
InChI Key: HUMRWWLALILAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine features a benzylamine core substituted with a 3-methoxy group, a 3-methyl-1,2,4-oxadiazole moiety, and an N-propylamine chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used to replace ester or amide groups in drug design .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]propan-1-amine

InChI

InChI=1S/C15H21N3O3/c1-4-7-16-9-12-5-6-13(14(8-12)19-3)20-10-15-17-11(2)18-21-15/h5-6,8,16H,4,7,9-10H2,1-3H3

InChI Key

HUMRWWLALILAQG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related analogues from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₂₃N₃O₃* ~305.38 3-Methoxybenzyl, N-propylamine, 3-methyl-1,2,4-oxadiazole Compact structure with balanced lipophilicity and hydrogen-bonding potential
: Morpholine Derivative C₁₉H₂₈N₄O₄ 376.457 Morpholinylpropylamine, 3-methyl-1,2,4-oxadiazole Increased polarity due to morpholine; higher molecular weight
: Navacaprant C₂₅H₃₂FN₅O₂ 461.56 Quinoline, piperidine, fluorine, 3-methyl-1,2,4-oxadiazole Fluorine enhances metabolic stability; complex polycyclic structure
: Triazolopyridine Derivative C₂₁H₂₂N₆O₃ 406.44 Triazolopyridine core, propyl-1,2,4-oxadiazole, benzamide Bicyclic scaffold with high nitrogen content; likely rigid conformation

*Hypothetical formula based on structural analysis.

Substituent Analysis

  • Oxadiazole Ring : All compounds share the 3-methyl-1,2,4-oxadiazole group, which improves metabolic stability by resisting hydrolysis compared to esters or amides .
  • Amine Chains : The target compound’s N-propylamine is simpler and less polar than the morpholine derivative’s substituent (), which may reduce off-target interactions but increase solubility . Navacaprant’s piperidine-fluorine system () suggests enhanced blood-brain barrier penetration, common in CNS-targeting drugs .

Physicochemical Properties

  • Molecular Weight : The target compound (~305 Da) adheres to Lipinski’s rule of five, unlike (376 Da) and Navacaprant (461 Da), which may face bioavailability challenges .
  • Polarity : The morpholine group in increases hydrophilicity (cLogP estimated ~2.5 vs. target compound’s ~3.2), affecting membrane permeability .
  • pKa : The propylamine (pKa ~10) in the target compound is more basic than the morpholine (pKa ~7.5), altering ionization states under physiological conditions .

Biological Activity

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine is a complex organic compound notable for its potential biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

Property Details
Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
IUPAC Name N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-N-propylamine
InChI Key HVGOIPSQPGCGRM-UHFFFAOYSA-N

The unique combination of methoxy and oxadiazole groups in its structure is believed to contribute to its biological activity, particularly in medicinal chemistry applications.

The mechanism of action of this compound involves interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest that the compound may modulate cellular pathways associated with cancer progression and microbial resistance through its oxadiazole component, which is known for antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The oxadiazole group in this compound may enhance its effectiveness against various pathogens. Initial studies have shown promising results in vitro against bacterial strains resistant to conventional antibiotics .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interfere with tumor growth pathways. The presence of the methoxy and oxadiazole groups enhances its binding affinity to cancer-related targets. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antiviral Activity Against HBV : A study on related compounds demonstrated that derivatives similar to this compound exhibit broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which can inhibit hepatitis B virus (HBV) replication .
  • Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of related oxadiazole-containing compounds on cancer cell lines. These studies typically utilize MTT assays to measure cell viability and determine IC50 values . For example, one study reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.